Product packaging for Xenon-132Xe(Cat. No.:CAS No. 14155-79-4)

Xenon-132Xe

Cat. No.: B577001
CAS No.: 14155-79-4
M. Wt: 131.904
InChI Key: FHNFHKCVQCLJFQ-OUBTZVSYSA-N
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Description

Unique Attributes of Xenon-132Xe for Fundamental and Applied Studies

Xenon-132 is the most abundant stable isotope of xenon, constituting approximately 26.909% of naturally occurring xenon buyisotope.combuyisotope.comwikipedia.orgchemlin.orgosti.gov. Its atomic number is 54, and it possesses a mass number of 132. Notably, ¹³²Xe has a nuclear spin of 0, a characteristic that influences its behavior in certain quantum mechanical and spectroscopic applications buyisotope.combuyisotope.comchemlin.orgchemlin.org. As a noble gas, xenon, including ¹³²Xe, is colorless, odorless, and largely chemically inert under standard conditions, though it can form compounds under extreme conditions or with highly electronegative elements byjus.comsamaterials.com.

The unique properties of ¹³²Xe lend themselves to several specialized research areas:

Laser Development: ¹³²Xe has been identified as a key component in the development of high-gain lasers buyisotope.combuyisotope.com.

Atomic and Nuclear Physics: Its nuclear properties, such as its spin and mass, make it a subject of study in atomic physics, including research into hyperfine structure and isotope shifts osti.gov. Studies involving ¹³²Xe scattering are conducted to understand interatomic potentials and gas properties iut.ac.iriut.ac.ir. Furthermore, xenon isotopes, including ¹³²Xe, are utilized in nuclear structure research, such as inelastic neutron scattering experiments to determine transition probabilities and elucidate nuclear models epj-conferences.org.

Geochemistry and Cosmochemistry: Xenon isotopes, including ¹³²Xe, are vital tracers for understanding the origin and evolution of the solar system. Their presence in meteorites and planetary materials, derived from radioactive decay and nuclear fission of extinct nuclides, provides insights into condensation processes and geological differentiation usgs.govrsc.org. Ratios involving ¹³²Xe, such as ¹³⁶Xe/¹³²Xe, are critical for these analyses rsc.orgresearchgate.net.

Materials Science: ¹³²Xe has been used in scattering samples for inelastic neutron scattering experiments to investigate the structure of nuclei in transitional regions epj-conferences.org.

Table 1: Key Properties of this compound

PropertyValueSource
Atomic Number (Z)54 byjus.comsamaterials.comepfl.chnih.gov
Mass Number (A)132 buyisotope.combuyisotope.comchemlin.orgsigmaaldrich.com
Atomic Mass131.9041535 Da buyisotope.combuyisotope.comchemlin.orgsigmaaldrich.com
Natural Abundance26.909% buyisotope.combuyisotope.comwikipedia.orgchemlin.orgosti.gov
Nuclear Spin0 buyisotope.combuyisotope.comchemlin.orgchemlin.org
State at 20°CGas byjus.comsamaterials.comepfl.chnih.gov
Melting Point161.4 K buyisotope.combuyisotope.com
Boiling Point165 K buyisotope.combuyisotope.com
Density (gas at STP)5.894 g/L samaterials.com
Thermal Conductivity5.65 x 10⁻³ W/(m·K) buyisotope.combuyisotope.comepfl.ch
Dipole Polarizability27.32 buyisotope.combuyisotope.com

Overview of Major Research Trajectories Involving this compound

Research involving this compound is multifaceted, spanning fundamental physics to applied geochemistry.

Noble Gas Geochronology and Tracing: ¹³²Xe, along with other xenon isotopes, continues to be a crucial component in geochronological studies. Its role in dating meteorites and terrestrial samples, particularly through the ¹²⁹I-¹²⁹Xe and fission-product decay schemes, remains a significant research avenue for understanding the early solar system and planetary evolution usgs.govrsc.org. The analysis of xenon isotopic ratios in various geological samples provides insights into mantle differentiation processes and the history of Earth's atmosphere usgs.gov.

Nuclear Structure Physics: ¹³²Xe is utilized in experiments aimed at understanding nuclear structure, particularly in transitional regions of the nuclear chart. Inelastic neutron scattering studies on ¹³²Xe, often conducted using enriched samples, help determine nuclear energy levels and transition probabilities, contributing to the validation of nuclear models epj-conferences.org. These studies can also provide data relevant to searches for neutrinoless double-beta decay.

Atomic and Molecular Physics: Research into the scattering properties of ¹³²Xe atoms and ions is ongoing, contributing to a better understanding of interatomic potentials and gas-phase dynamics iut.ac.iriut.ac.ir. Investigations into the hyperfine structure and isotope shifts of xenon, which include ¹³²Xe, are important for precision spectroscopy and metrology osti.gov.

Laser and Plasma Technologies: The application of xenon isotopes in laser development and plasma physics continues to be an area of interest, leveraging their excitation properties for advanced light sources and technologies buyisotope.combuyisotope.comrsc.org.

Table 2: Natural Abundance of Stable Xenon Isotopes

IsotopeNatural Abundance (atom %)SpinSource
¹²⁴Xe0.095%0+ chemlin.org
¹²⁶Xe0.089%0+ chemlin.org
¹²⁸Xe1.910%0+ chemlin.org
¹²⁹Xe26.401%1/2+ chemlin.org
¹³⁰Xe4.071%0+ chemlin.org
¹³¹Xe21.232%3/2+ chemlin.org
¹³²Xe 26.909% 0 chemlin.org
¹³⁴Xe10.436%0+ chemlin.org
¹³⁶Xe8.857%0+ chemlin.org

Compound Name List:

this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula Xe B577001 Xenon-132Xe CAS No. 14155-79-4

Properties

IUPAC Name

xenon-132
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Xe/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNFHKCVQCLJFQ-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Xe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[132Xe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Xe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745712
Record name (~132~Xe)Xenon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.90415508 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14155-79-4
Record name (~132~Xe)Xenon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nuclear Structure and Dynamics of Xenon 132xe

Theoretical Frameworks for Describing Nuclear States

Theoretical models are essential for predicting and interpreting the observed nuclear phenomena in ¹³²Xe.

The nuclear shell model, which posits that nucleons occupy discrete energy levels within shells, has been extensively applied to Xenon isotopes, including ¹³²Xe aps.organu.edu.auaps.orgmdpi.com. These calculations typically involve a valence space encompassing orbits between the magic closures at Z=50 and N=82 aps.orgarxiv.org. By considering the interactions between nucleons within these valence orbits, shell model calculations aim to reproduce experimental data such as energy levels, spins, parities, and electromagnetic transition strengths anu.edu.aumdpi.comaps.org. For ¹³²Xe (Z=54, N=78), these calculations help in understanding the emergence of collectivity as neutron holes increase from the N=82 shell closure anu.edu.auaps.org. Recent shell-model calculations, often employing large-basis approaches and specific effective interactions, aim to track this development microscopically by examining trends in level structures, transition strengths, and the complexity of nuclear wavefunctions mdpi.comaps.orgchapragovtcollege.orgresearchgate.net.

Nuclei in the mass region around Xenon often exhibit characteristics of transitional nuclei, bridging the gap between spherical and deformed shapes. Collective models, such as the Interacting Boson Model (IBM) and its variants, are employed to describe these phenomena researchgate.netarxiv.orgarcjournals.orginderscienceonline.com. These models treat nuclei as collective entities, with excitations arising from collective vibrations and rotations. Xenon isotopes, including ¹³²Xe, are situated in a region where collectivity is emerging as the number of neutron holes increases away from the N=82 shell closure anu.edu.auaps.org. Studies have explored the evolution of nuclear shapes, from spherical (U(5) symmetry) to gamma-soft rotors (O(6) symmetry), within the IBM framework for Xenon isotopes arxiv.orginderscienceonline.com. ¹³²Xe, with N=78, is considered within this context, with research examining its position in the transitional region and comparing its properties to theoretical predictions, such as those related to the E(5) critical-point symmetry arxiv.orgepj-conferences.orguky.edu.

Experimental Methodologies for Nuclear Characterization

Experimental techniques provide the crucial data against which theoretical models are tested and refined. Inelastic neutron scattering (INS) is a primary method for studying the nuclear structure of stable isotopes like ¹³²Xe.

Inelastic neutron scattering involves bombarding a target nucleus, such as ¹³²Xe, with neutrons. The incident neutrons transfer energy and angular momentum to the target nucleus, exciting it to higher energy states. By detecting the scattered neutrons and the subsequent gamma rays emitted as the nucleus de-excites, researchers can construct detailed level schemes and determine various nuclear properties anu.edu.auaps.orgepj-conferences.orguky.eduarxiv.orguky.eduaps.orgtandfonline.comarxiv.org. Highly enriched ¹³²Xe, often in the form of ¹³²XeF₂, is used as a target material epj-conferences.orguky.eduuky.edu.

INS experiments allow for the construction of comprehensive level schemes for ¹³²Xe, identifying the energies of excited states anu.edu.auaps.orgarxiv.org. A critical aspect of these studies is the measurement of nuclear level lifetimes, which are the average durations excited states exist before decaying. Techniques such as the Doppler-shift attenuation method (DSAM) are commonly employed in conjunction with INS to measure these lifetimes, particularly for levels excited in the scattering process anu.edu.auaps.orgchapragovtcollege.orgepj-conferences.orguky.eduuky.eduaps.orgarxiv.orgsympnp.org. These lifetimes are then used to calculate reduced transition probabilities, such as B(E2) or B(M1) strengths, which are sensitive indicators of nuclear structure and collectivity anu.edu.auchapragovtcollege.orgepj-conferences.orguky.eduuky.edu. For instance, lifetimes for levels in ¹³²Xe have been measured to understand the emergence of collectivity near the N=82 shell closure anu.edu.auaps.orgchapragovtcollege.org.

Beyond determining level energies and lifetimes, INS experiments also facilitate the measurement of multipole mixing ratios and branching ratios for gamma-ray transitions between nuclear states anu.edu.auaps.orgarxiv.orgjps.jpcapes.gov.brcapes.gov.br. Branching ratios quantify the relative probabilities of a nucleus decaying from an excited state to different lower-lying states. Multipole mixing ratios, such as the E2/M1 mixing ratio (δ), describe the relative contributions of different electromagnetic multipoles (e.g., electric quadrupole and magnetic dipole) in a gamma-ray transition. These ratios are crucial for assigning spins and parities to nuclear levels and for characterizing the nature of the transitions themselves jps.jpcapes.gov.brcapes.gov.br. Measurements involving angular distributions of emitted gamma rays in inelastic scattering, or gamma-gamma directional correlations, are key experimental methods used to deduce these ratios arxiv.orgjps.jpcapes.gov.brcapes.gov.brjournaldephysique.org. For ¹³²Xe, these measurements have provided detailed information on the character of various transitions, aiding in the refinement of nuclear models jps.jpcapes.gov.brcapes.gov.br.

Astrophysical Nucleosynthesis and Cosmochemical Significance of Xenon 132xe

Nucleosynthetic Pathways for Xenon Isotopes

The abundances of xenon isotopes, including ¹³²Xe, are the cumulative result of three primary nucleosynthesis mechanisms: the slow neutron-capture process (s-process), the rapid neutron-capture process (r-process), and the proton-capture process (p-process). Each of these pathways contributes uniquely to the isotopic composition of xenon found in the Solar System and beyond.

The slow neutron-capture process, or s-process, is responsible for the production of approximately half of the atomic nuclei heavier than iron. wikipedia.org This process occurs in stars, particularly in asymptotic giant branch (AGB) stars, over long timescales, allowing for radioactive decay to occur before another neutron is captured. wikipedia.org The s-process moves along the valley of beta-decay stable isobars, gradually building up heavier elements. wikipedia.org

¹³²Xe is significantly produced through the s-process. The main component of the s-process, occurring in low-mass AGB stars, is a major contributor to the synthesis of heavy elements beyond Strontium and Yttrium, up to Lead. wikipedia.org The weak component of the s-process, which takes place in massive stars, synthesizes isotopes from iron up to Strontium and Yttrium. wikipedia.org The production of ¹³²Xe via the s-process is a key data point in models of stellar nucleosynthesis and galactic chemical evolution. arxiv.org

The rapid neutron-capture process, or r-process, is responsible for the creation of the other half of heavy elements and occurs in explosive stellar environments with high neutron densities, such as supernova explosions or neutron star mergers. wikipedia.org In contrast to the s-process, neutron captures in the r-process happen more rapidly than beta decay. wikipedia.org This leads to the formation of very neutron-rich isotopes, which then decay back to stability.

The r-process contributes to the abundance of ¹³²Xe, although it is more dominant in the production of the heavier, neutron-rich xenon isotopes like ¹³⁴Xe and ¹³⁶Xe. wikipedia.org The abundance peaks for the r-process are found near mass numbers A = 82, A = 130, and A = 196, with the A = 130 peak being relevant to xenon isotopes. wikipedia.org

The p-process, or proton-capture process, is responsible for the production of certain proton-rich isotopes that cannot be formed through either the s- or r-process. amazonaws.com This process is thought to occur in the oxygen-neon shells of massive stars before and during a supernova explosion and involves photodisintegration reactions on pre-existing s- and r-process seed nuclei. While the p-process is crucial for the synthesis of the light, proton-rich isotopes of xenon (¹²⁴Xe and ¹²⁶Xe), its direct contribution to the abundance of ¹³²Xe is negligible.

Xenon-132Xe in Presolar Grains and Meteoritic Inclusions

Presolar grains are microscopic dust particles that formed in the atmospheres of ancient stars before the formation of our Solar System. These grains were incorporated into meteorites and have preserved the isotopic signatures of their parent stars. The analysis of xenon isotopes, including ¹³²Xe, within these grains provides a direct window into stellar nucleosynthesis.

The study of presolar grains has led to the discovery of several anomalous xenon components, which are mixtures of xenon isotopes that differ significantly from the composition of solar xenon. Two of the most well-characterized components are Xe-HL and Xe-S.

Xe-HL: This component is found in presolar nanodiamonds and is characterized by an enrichment in both the light (p-process) and heavy (r-process) isotopes of xenon. usra.edunasa.gov The "H" stands for heavy (¹³⁴Xe, ¹³⁶Xe) and the "L" for light (¹²⁴Xe, ¹²⁶Xe). The isotopic composition of Xe-HL is thought to originate from supernova ejecta. nasa.gov The relative abundance of ¹³²Xe in Xe-HL is lower compared to solar xenon, reflecting the dominant contributions from the p- and r-processes to the light and heavy isotopes, respectively.

Xe-S: This component is found in presolar silicon carbide (SiC) grains and is characterized by an enrichment in the s-process isotopes of xenon, particularly ¹²⁸Xe, ¹³⁰Xe, and ¹³²Xe. The discovery of Xe-S provided some of the first direct evidence for the operation of the s-process in AGB stars. wustl.edu

Table 1: Isotopic Composition of Anomalous Xenon Components Relative to Solar Xenon

IsotopeXe-HL (relative to ¹³²Xe)Xe-S (relative to ¹³²Xe)Solar Wind (relative to ¹³²Xe)
¹²⁴Xe~1.8~0.30.017
¹²⁶Xe~1.7~0.30.019
¹²⁸Xe~0.8~1.60.283
¹³⁰Xe~0.7~2.50.596
¹³¹Xe~0.9~1.23.109
¹³²Xe 1.00 1.00 1.00
¹³⁴Xe~1.3~0.41.524
¹³⁶Xe~1.6~0.11.304

This table presents a simplified and approximate representation of the isotopic compositions. The exact ratios can vary depending on the specific presolar grain and the analytical techniques used.

The isotopic signatures of xenon, including the abundance of ¹³²Xe, in presolar grains provide critical constraints on models of stellar evolution and nucleosynthesis. The composition of Xe-S in SiC grains, for instance, helps to refine models of neutron capture cross-sections and the physical conditions within AGB stars.

The presence of these isotopically anomalous components within meteorites also has significant implications for our understanding of the early Solar System. It indicates that the protosolar nebula was not a perfectly mixed gas and that it contained pristine stardust from a variety of stellar sources. The study of how these grains were distributed and incorporated into larger bodies provides clues about the processes of planetesimal formation and the chemical evolution of the solar system. The distinct isotopic signatures of xenon in different solar system reservoirs (e.g., Earth's atmosphere, Mars, comets, and meteorites) can be partly understood by the variable mixing of these presolar components. researchgate.net

Geochronological and Environmental Tracer Applications of Xenon 132xe

Xenon-132Xe in Terrestrial Fluid and Gas Systems

Tracing Deep Volatile Cycling and Mantle Signals

Xenon isotopes, with ¹³²Xe being a significant component, are instrumental in understanding the Earth's volatile inventory, particularly the cycling of materials between the deep mantle and the surface. Volcanic gases and mantle xenoliths provide direct samples of these deep reservoirs, revealing the isotopic signatures of mantle-derived xenon ucla.edupnas.orggeochemicalperspectivesletters.orgias.ac.inumich.eduusra.edupnas.orggeochemicalperspectivesletters.org.

The isotopic composition of xenon in these samples can reflect the processes of mantle degassing, which occurred extensively during the early Earth. For instance, the relative proportions of fissiogenic xenon isotopes, such as ¹³¹Xe, ¹³²Xe, ¹³⁴Xe, and ¹³⁶Xe, produced by the spontaneous fission of extinct radionuclides like ²⁴⁴Pu and long-lived ²³⁸U, can indicate the degree and rate of outgassing from specific mantle reservoirs pnas.orgresearchgate.net. Mantle plumes, which tap into deeper, less-processed parts of the Earth's interior, often exhibit distinct xenon isotopic ratios compared to mid-ocean ridge basalt (MORB) sources, providing insights into the heterogeneity and evolution of the mantle pnas.orggeochemicalperspectivesletters.orgpnas.orggeochemicalperspectivesletters.orgresearchgate.net. Studies of volcanic gases from regions like Yellowstone and Iceland have revealed chondritic origins for xenon in the deep mantle, suggesting that Earth retained these primordial volatiles since its early accretion stages pnas.orgpnas.orgnih.gov. Furthermore, the ¹³²Xe/³⁶Ar ratio has been used in studies of mantle xenoliths to infer the composition of the mantle wedge and its interaction with subducting slabs goldschmidtabstracts.inforesearchgate.net.

Isotopic Fractionation in Natural Processes

Natural processes can alter the primordial isotopic ratios of xenon, leading to observable fractionations. These fractionations are crucial for interpreting the origin and evolution of terrestrial xenon.

Mass-Independent Fractionation Phenomena

Mass-independent fractionation (MIF) refers to isotopic separation processes where the degree of separation does not scale proportionally with the mass difference between isotopes wikipedia.org. While MIF is a significant phenomenon observed in the isotopes of other elements, such as sulfur and oxygen, its direct and prominent role in the fractionation of xenon isotopes in terrestrial and atmospheric contexts is less clearly established in the reviewed literature.

The dominant mechanisms discussed for xenon fractionation, particularly in atmospheric escape and diffusion processes, are mass-dependent nasa.govnih.govwikipedia.orgacs.orgumich.edugeochemicalperspectivesletters.orggeochemicalperspectivesletters.orgcopernicus.org. Although some studies note that certain xenon anomalies or complex isotopic patterns can arise, and that mass-independent effects are observed in other elements wikipedia.orgoup.com, the primary framework for understanding terrestrial and atmospheric xenon evolution relies on mass-dependent processes. For instance, research on ancient atmospheric xenon indicates a gradual mass-dependent enrichment in heavier isotopes over time, which ceased around the GOE wikipedia.orgacs.orggeochemicalperspectivesletters.orggeochemicalperspectivesletters.org. While some specific Xe components in meteorites or complex natural samples might exhibit deviations from strict mass-dependent lines, suggesting potential complexities or contributions from other processes, the overarching narrative for terrestrial xenon fractionation, especially concerning mantle signals and atmospheric evolution, centers on mass-dependent mechanisms.

Advanced Spectroscopic and Analytical Techniques Utilizing Xenon 132xe

Noble Gas Mass Spectrometry Methodologies

Noble gas mass spectrometry is a primary analytical tool for determining the isotopic composition of xenon, including ¹³²Xe, with high precision. These methodologies are essential in fields ranging from geochemistry and cosmochemistry to environmental tracing. The instruments used are typically custom-built sector-field mass spectrometers operated in a static vacuum mode to achieve high sensitivity for the small gas amounts often analyzed.

High-Precision Isotopic Ratio Measurements

High-precision measurements of xenon isotopic ratios are critical for distinguishing between various sources and processes that can alter isotopic abundances. ¹³²Xe is one of the most abundant stable isotopes of xenon and is frequently used as a reference isotope against which other isotopes are measured. This normalization allows for the accurate determination of anomalies in other isotopes that may be produced by radioactive decay (e.g., ¹²⁹Xe from ¹²⁹I) or nuclear fission (e.g., ¹³⁶Xe).

Mass spectrometer systems have been developed that can determine isotopic ratios for the major xenon isotopes with a precision better than 1.5‰. For instance, the PENTATRAP mass spectrometer was tested using the ¹³²Xe and ¹³¹Xe pair, whose masses are known with a relative uncertainty of 1 · 10⁻¹⁰. In cosmochemical studies, such as the analysis of gases released from tellurium minerals, ¹³²Xe is used as the stable reference point (¹³²Xe ≡ 100) to assess the concentrations and correlations of other xenon isotopes. These measurements can reveal binary mixing processes between different xenon components, such as trapped atmospheric gases and those produced by neutron capture.

Table 1: Example of Xenon Isotopic Composition from Neutron-Irradiated Tellurium

This interactive table presents data from a stepped pyrolysis experiment on a neutron-irradiated native tellurium sample, showcasing the isotopic ratios normalized to ¹³²Xe.

Extraction Temperature (°C)¹²⁹Xe/¹³²Xe¹³⁰Xe/¹³²Xe¹³¹Xe/¹³²Xe
5001.150.156.50
6001.120.156.48
8001.110.156.45
10001.100.146.42
12001.090.146.40

Note: Data is illustrative, based on trends observed in geochemical research.

Membrane Inlet Mass Spectrometry for Dissolved Gases

Membrane Inlet Mass Spectrometry (MIMS) is a technique optimized for the rapid, real-time analysis of dissolved gases in liquids, primarily water. A Noble Gas MIMS (NG-MIMS) system allows for the measurement of noble gases, including ¹³²Xe, at their natural abundances.

The methodology involves pumping the water sample across a semi-permeable membrane located within the mass spectrometer's vacuum system. Dissolved gases diffuse through the membrane, are purified by a series of traps and getters, and are then analyzed by a quadrupole mass spectrometer. This approach eliminates the need for a separate gas extraction step, significantly speeding up the analysis compared to traditional static mass spectrometry. NG-MIMS systems can measure isotopes such as ⁴He, ²²Ne, ³⁸Ar, ⁸⁴Kr, and ¹³²Xe every 10 seconds, with a precision for xenon around 2-3%. This capability is particularly valuable for environmental tracer studies, such as monitoring an introduced xenon tracer in groundwater at managed aquifer recharge facilities.

Resonance Ionization Mass Spectrometry for Ultrasensitive Detection

For applications requiring extreme sensitivity, Resonance Ionization Mass Spectrometry (RIMS) is employed. This technique is capable of detecting minuscule quantities of xenon, making it ideal for analyzing precious extraterrestrial materials or very small samples. The RELAX (Refrigerator Enhanced Laser Analyser for Xenon) instrument is a prime example, combining a resonance ionization source with a time-of-flight (TOF) mass spectrometer.

In this method, a pulsed ultraviolet laser is tuned to a specific wavelength (249.6 nm) that selectively excites and then ionizes xenon atoms, leaving other elements unaffected. This high selectivity significantly reduces background noise. To further enhance sensitivity, a cryogenic sample concentrator—a localized cold spot in the ion source—is used to condense the xenon gas. A second laser then releases the condensed sample into the ionization region just as the ionization laser fires. This process dramatically increases the probability of detecting individual atoms. The RELAX system has a detection limit of approximately 950 atoms of ¹³²Xe and can determine isotope ratios with high precision from samples containing fewer than one million atoms.

Sample Preparation and Gas Extraction Protocols

The protocol for preparing a sample for xenon isotope analysis depends heavily on the sample matrix (solid, liquid, or gas). The primary goal is to quantitatively release the trapped gases and purify them before introduction into the mass spectrometer.

Solid Samples: For solid materials like minerals or meteorites, several extraction techniques are used.

Thermal Extraction: Step-wise heating in a high-temperature furnace or with a laser allows for the incremental release of gases from different sites within the sample's structure.

Crushing: In-vacuum crushing releases gases trapped in fluid inclusions within the crystal lattice.

Laser Ablation: A focused laser beam can be used to ablate material from a specific, targeted area of a sample, providing high spatial resolution for gas analysis.

Liquid Samples (Water): The analysis of dissolved noble gases in water is crucial for hydrogeology.

Copper Tube Sampling: A common method involves flowing water through a soft copper tube, which is then sealed with pinch clamps to create a gas-tight cold weld. The dissolved gases are later extracted from the water in a high-vacuum extraction line.

Diffusion Samplers: These devices use a gas-permeable membrane (e.g., silicone tubing) that is submerged in the water. Over time, the gas inside the sampler equilibrates with the dissolved gases in the water. The sampler is then sealed and brought to the lab for direct analysis without a separate extraction step.

After extraction, the gas sample is purified. Active gases like nitrogen, carbon dioxide, and water vapor are removed using a series of chemical getters (reactive metal alloys) and cryogenic traps before the purified noble gas fraction is admitted to the mass spectrometer.

Laser Absorption Spectroscopy for Xenon Detection

Laser absorption spectroscopy is a highly sensitive and selective technique for the detection and quantification of atomic and molecular species in the gas phase. rp-photonics.comdiva-portal.org This method can be applied to the detection of xenon, and by extension, its most abundant isotope, ¹³²Xe.

One such technique is tunable diode laser absorption spectroscopy (TDLAS). rsc.org In this method, a diode laser is tuned to a specific electronic transition of the xenon atom. The amount of laser light absorbed is proportional to the concentration of xenon in the sample, allowing for precise quantification. rsc.org

For the detection of xenon, an electronic metastable state is typically populated using a low-pressure DC glow discharge. rsc.org The laser is then tuned to an absorption line originating from this metastable state. For instance, detection can be carried out at a wavelength of 823 nm. rsc.org

This technique offers several advantages for xenon detection, including high sensitivity, with detection limits in the parts-per-billion (ppb) range, and real-time monitoring capabilities. rsc.org It is particularly useful in applications where continuous monitoring of xenon concentrations is critical, such as in the cover gas of sodium-cooled fast neutron reactors for safety monitoring. rsc.org

The following table summarizes the key parameters of a TDLAS system for xenon detection.

ParameterValue/DescriptionReference
Detection Wavelength823 nm rsc.org
Electronic TransitionFrom the 6s[3/2]⁰₂ metastable state rsc.org
Discharge Parameters110 Pa, 1.3 W (Optimal) rsc.org
Detection Limit~60 ± 10 ppb at 1 Hz rsc.org

Xenon 132xe in Material Science and Fundamental Chemical Interactions

Clathrate Hydrate (B1144303) Formation and Stability

Xenon is a potent former of clathrate hydrates, which are crystalline, ice-like solids where guest gas molecules are trapped within cages formed by hydrogen-bonded water molecules. The stability and formation of these structures are of significant interest for applications ranging from gas storage to understanding natural gas hydrate deposits. berkeley.eduusgs.gov Xenon hydrates serve as an excellent model system for studying the more complex methane (B114726) hydrates found in nature, as they form under more experimentally accessible, milder conditions. usgs.gov

The formation of xenon clathrate hydrates is a crystallization process that involves nucleation and growth stages. Studies using techniques like optically enhanced ¹²⁹Xe Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into the kinetics of this process. berkeley.eduberkeley.edu This method allows for real-time observation of xenon occupying the different cage structures within the hydrate lattice. berkeley.edu

Research has shown that clathrate formation occurs within a specific temperature range, for instance, between 195 K and 233 K at a pressure of 0.3 MPa. berkeley.eduberkeley.edu The initial formation on ice surfaces reveals a kinetic preference for the occupation of small cages, with the composition evolving over minutes to reach the bulk equilibrium state, which has a higher proportion of occupied large cages. berkeley.eduberkeley.edu This suggests that the initial surface phase is kinetically controlled and differs from the thermodynamically stable bulk phase. berkeley.edu

Blob Formation: Molecular simulations indicate that nucleation begins with the formation of "blobs," which are dense clusters of guest molecules separated by solvent (water). acs.org

Cage Formation: Clathrate cages begin to form within these blobs. The formation of empty dodecahedral (5¹²) cages is a significant nucleation pathway. acs.org

Growth: Once stable nuclei are formed, the clathrate structure grows by incorporating more water and xenon molecules. The rate of formation is significantly higher in a vapor-gas medium compared to liquid water. rjsocmed.com

Table 1: Kinetic Parameters of Xenon Clathrate Formation
ParameterObservationMethodologySource
Formation Temperature Range195 K to 233 K (at 0.3 MPa)¹²⁹Xe NMR Spectroscopy berkeley.eduberkeley.edu
Initial Cage OccupancySurface phase initially has more occupied small cages than the bulk phase.¹²⁹Xe NMR Spectroscopy berkeley.eduberkeley.edu
Evolution to EquilibriumThe composition evolves toward that of the bulk phase within minutes.¹²⁹Xe NMR Spectroscopy berkeley.edu
Nucleation MechanismInvolves the formation of dense clusters of guest molecules (blobs) where cages nucleate.Molecular Dynamics Simulations acs.org
Growth Rate MediumThe rate of hydrate formation is orders of magnitude higher in a vapor-gas medium than in liquid water.Experimental Chamber Studies rjsocmed.com

Xenon is fundamentally a strong promoter of clathrate hydrate formation due to its favorable size and interaction energy with the water cages. nih.govbohrium.com However, its role can be more complex in multiphase systems. Molecular dynamics simulations investigating the interaction between xenon and ice-water interfaces have explored its potential as an ice growth inhibitor, a property relevant for cryoprotection. nih.gov These studies found that while adsorbed xenon can cause a roughening of the ice surface, it does not preferentially form a clathrate layer that would block ice growth. nih.gov This suggests that the "ice-blocker" mechanism may not be the primary mode of action for xenon's cryoprotective effects. nih.gov In mixed-gas systems, xenon's strong propensity to be enclathrated can promote the formation of a stable hydrate phase, selectively capturing xenon from the mixture. nih.gov

Xenon hydrate typically crystallizes in the structure I (sI) cubic lattice under pressures up to 1.7 GPa. nih.gov The sI structure is composed of two types of cages:

Small Cages: Two pentagonal dodecahedra (denoted as 5¹²) per unit cell.

Large Cages: Six tetrakaidecahedra (denoted as 5¹²6²) per unit cell.

Table 2: Structural Properties of Xenon Hydrates
PropertyValue / DescriptionConditionsSource
Crystal Structure (Pure Xe)Structure I (sI)< 1.7 GPa nih.gov
sI Unit Cell CagesTwo 5¹² cages and six 5¹²6² cages- nih.gov
Crystal Structure (Mixed Xe/Kr)Structure II (sII)- nih.gov
sII Unit Cell CagesSixteen 5¹² cages and eight 5¹²6⁴ cages- nih.gov
Density (Pure Xe Hydrate)1.837 g/cm³93 K nih.gov
Preferential Occupancy (sII)Xe atoms predominantly occupy the larger 5¹²6⁴ cages.Mixed Xe/Kr system nih.gov

Xenon Interactions with Host Materials and Surfaces

The large, polarizable electron cloud of the xenon atom makes it highly sensitive to its local environment. This property is extensively utilized in material science, particularly through ¹²⁹Xe NMR spectroscopy, where the chemical shift of xenon provides detailed information about the size, shape, and chemistry of pores and cavities in host materials. societechimiquedefrance.frd-nb.info

Xenon's interaction with microporous solids like activated carbons and metal-organic frameworks (MOFs) is governed by physisorption, where weak van der Waals forces dominate. societechimiquedefrance.frrsc.org The adsorption process involves xenon atoms entering the porous network and adhering to the internal surfaces.

Adsorption and Desorption: The amount of xenon adsorbed is a function of pressure and temperature, typically described by adsorption isotherms. rsc.org In flexible MOFs, the adsorption and desorption of xenon can induce structural transitions in the host material, a phenomenon that can be monitored directly using in situ ¹²⁹Xe NMR. d-nb.info For example, in some MOFs, increasing xenon pressure causes the framework to switch from a closed-pore to an open-pore state. d-nb.info In situ X-ray scattering and absorption spectroscopy have also been used to directly observe the physisorption process, revealing the formation of xenon multilayers and capillary condensation within mesopores. acs.org

Diffusion: The movement of xenon atoms through the pore network is a critical factor in applications like gas separation. Pulsed field gradient (PFG) NMR studies have shown that mass transport can become limited as xenon loading increases. dicp.ac.cn This is because preferential adsorption at certain sites, such as the double eight-membered rings (D8R) in RHO-type molecular sieves, can hinder the diffusion of other atoms through the structure. dicp.ac.cn

Table 3: Xenon Interaction with Microporous Solids
PhenomenonHost Material ExampleKey FindingMethodologySource
Adsorption IsothermsMOF-505, Ni-MOF-74The Langmuir adsorption model can describe the adsorbed density of xenon as a function of pressure.Gravimetric Analysis rsc.org
Structural SwitchingFlexible MOFs (e.g., DUT-50)Xenon adsorption/desorption induces reversible structural transitions in the host framework.In situ ¹²⁹Xe NMR d-nb.info
Diffusion LimitationDNL-6 (RHO-type molecular sieve)Preferential adsorption of xenon in D8R prisms can depress mass transport at higher loadings.¹²⁹Xe PFG NMR dicp.ac.cn
Physisorption MechanismMesoporous MaterialsDirect observation of xenon multilayer formation followed by capillary condensation.In situ SAXS/XAS acs.org

Zeolites are crystalline aluminosilicates with a well-defined framework of pores and cavities of molecular dimensions. sapub.org They can accommodate guest molecules like xenon within their intracrystalline voids. miami.edu The precise location and arrangement of xenon atoms within these cavities have been determined using crystallographic techniques. researchgate.net

In Na-A zeolite, for example, xenon atoms are distributed over several distinct positions:

One xenon atom is located at the center of the small sodalite cage. researchgate.net

Six xenon atoms are found within the larger alpha-cage, forming a distorted octahedral arrangement. researchgate.net

The interactions within the cages are significant. Strong interactions are observed between xenon atoms and the sodium cations that are part of the zeolite framework. researchgate.net Furthermore, Xe-Xe interactions become important in cages containing multiple guest atoms. umn.edu The distribution of xenon atoms among the zeolite cages is dependent on the loading pressure, and the confined environment of the cages can induce condensation-like behavior at temperatures higher than in the bulk gas phase. umn.edu

Table 4: Location of Xenon Atoms in Dehydrated Na-A Zeolite
LocationNumber of Xe Atoms (per unit)Description of PositionSource
Sodalite Unit (beta-cage)1Located at the center of the unit. researchgate.net
Large Cavity (alpha-cage)6Forms a distorted octahedron with 4 equatorial and 2 axial atoms. researchgate.net

Quantum Chemical and Computational Studies Involving Xenon-132Xe (or Xenon generally)

Quantum chemical and computational studies provide foundational insights into the behavior of xenon, from the fundamental interactions between two atoms to its properties within complex material systems. While these theoretical studies often focus on the element xenon in general, as the electronic properties are identical across isotopes, the findings are directly applicable to Xenon-132. The primary difference for ¹³²Xe would manifest in mass-dependent properties, such as vibrational frequencies or diffusion rates, which can be calculated from the fundamental parameters derived from these computational models.

Interatomic Potential Energy Curves and Molecular Interactions

The interactions between xenon atoms and with other elements are fundamental to understanding its bulk properties and its behavior in various environments. Quantum chemistry provides a powerful tool for calculating the interatomic potential energy curve, which describes the energy of interaction as a function of the distance between two atoms.

State-of-the-art calculations for the xenon dimer (Xe₂) have been performed using high-level ab initio methods. nih.govaip.org A prominent study utilized the coupled-cluster level with single, double, and perturbative triple excitations [CCSD(T)] with basis sets up to sextuple-zeta quality. nih.gov To achieve high accuracy, corrections were also incorporated for higher-level coupled-cluster excitations (up to CCSDTQ) and for relativistic effects. nih.govhsu-hh.de The resulting potential energy curve provides crucial data on the xenon-xenon interaction, including the equilibrium distance and the well depth (Dₑ), which represents the strength of the van der Waals bond. aip.org These computed potentials have shown excellent agreement with experimental data and are considered superior to many empirical models. nih.gov

The table below compares the potential well depth (Dₑ) for the xenon dimer from various high-level computational studies and popular empirical potentials.

Potential ModelWell Depth (Dₑ) in Kelvin (K)Computational/Empirical
Slavíček et al. (ab initio)263.42 KComputational
Hanni et al. (ab initio with CPP)283.06 KComputational
Hellmann et al. (This work, ab initio)281.55 KComputational
Aziz and Slaman282.29 KEmpirical
Dham et al.282.80 KEmpirical

Beyond the xenon dimer, interatomic potentials have been developed to describe xenon's interactions with other materials, which is critical for material science applications. For instance, potentials for xenon interacting with uranium (U) and oxygen (O) have been generated to study the behavior of xenon gas bubbles within uranium dioxide (UO₂) nuclear fuel. researchgate.net These studies often use methods like density functional theory (DFT) to model the repulsive interactions that dominate at short distances. researchgate.net

Theoretical Investigations of Xenon-Containing Compounds

Following the synthesis of the first noble gas compound, xenon hexafluoroplatinate, in 1962, extensive theoretical and computational work has been undertaken to understand the structure, stability, and bonding in xenon-containing molecules. iaea.orgnih.gov Although xenon has a complete outer electron shell, it can form chemical bonds with highly electronegative elements like fluorine and oxygen. wikipedia.orgwikipedia.org

Theoretical studies, ranging from semiempirical models to high-level ab initio calculations, have been crucial in elucidating the nature of these bonds. tau.ac.il Early work utilized delocalized molecular orbital schemes to describe the bonding in xenon fluorides. tau.ac.il More recent studies employ sophisticated methods to predict molecular geometries and properties. For example, the use of explicitly correlated methods on xenon hexafluoride (XeF₆) predicted a C₃ᵥ minimum geometry, indicating a sterically active, free valence electron pair on the xenon atom. acs.org

Computational chemistry has been applied to a wide range of xenon compounds, confirming experimental findings and predicting the existence and properties of new molecules. acs.org

The table below lists some key xenon compounds and their theoretically and experimentally determined properties.

CompoundFormulaOxidation State of XeMolecular Geometry
Xenon difluorideXeF₂+2Linear
Xenon tetrafluorideXeF₄+4Square Planar
Xenon hexafluorideXeF₆+6Distorted Octahedral (Gas Phase)
Xenon trioxideXeO₃+6Trigonal Pyramidal
Xenon tetroxideXeO₄+8Tetrahedral

These theoretical investigations are not limited to simple fluorides and oxides. Studies have also explored more complex species, including xenon-germanium compounds like FXeGeF, and various ions such as XeF⁺ and XeF₅⁻. wikipedia.orgacs.org

Modeling of Xenon Behavior in Complex Systems

Computational modeling is essential for predicting the behavior of xenon in complex systems, particularly in materials science and nuclear engineering. A significant area of research is the behavior of xenon, a fission product, in molten salt reactors (MSRs). utk.edu In this context, xenon acts as a potent neutron absorber or "poison," which can significantly impact the reactor's efficiency and stability. utk.edu

Modeling xenon in an MSR is challenging because its behavior is governed by multiple complex transport mechanisms. researchgate.net Xenon atoms can exist dissolved in the molten salt, form bubbles, be transported into the graphite (B72142) moderator, or be removed through an off-gas system. utk.eduresearchgate.net Researchers have developed dynamic models, for instance using MATLAB/Simulink, to simulate these processes. bohrium.comresearchgate.net These models account for:

Generation and Decay: The creation of xenon isotopes from fission and their subsequent radioactive decay.

Mass Transfer: The movement of xenon between the liquid fuel salt and circulating gas bubbles. illinois.edu

Migration: The diffusion and trapping of xenon within the porous structure of the reactor's graphite components. utk.edu

A breakthrough in this area was the development of a model capable of describing both the startup and shutdown transients of the historic Molten Salt Reactor Experiment (MSRE) with a single, consistent set of parameters. utk.eduresearchgate.net This work highlighted the importance of factors like the efficiency of the xenon stripper system and the potential for foaming in the fuel pump bowl. utk.edu

Another area of study involves modeling xenon in liquid environments to interpret nuclear magnetic resonance (NMR) data. researchgate.net By combining classical molecular dynamics (MD) simulations with relativistic DFT calculations of xenon's shielding constant, researchers can understand how the chemical shift of ¹²⁹Xe NMR is influenced by the local structure of solvents like ionic liquids or alkanes. researchgate.net

Future Research Directions and Emerging Applications for Xenon 132xe

Advancements in High-Sensitivity Detection and Measurement

The ability to detect and precisely quantify ¹³²Xe, often in the presence of other xenon isotopes and trace gases, is fundamental to its application. While current techniques are powerful, research continues to push the boundaries of sensitivity and accuracy.

Future advancements are focused on refining existing methods and developing novel technologies. Mass spectrometry remains a cornerstone for stable isotope analysis, but progress is needed to achieve the permil-level precision required to resolve subtle isotopic variations in geological and cosmological samples. ucla.edu Innovations in online mass spectrometry are being explored for real-time monitoring of atmospheric xenon, enhancing the speed and efficiency of data collection. ctbto.org

Furthermore, emerging techniques such as laser-induced breakdown spectroscopy (LIBS) coupled with artificial neural networks (ANN) present a new frontier for rapid, in-situ analysis of xenon plasma, potentially transforming geochemical survey methods. rsc.org Beta-gamma coincidence counting, a technique primarily used for radioactive xenon isotopes, provides a framework for developing complex, multi-modal detector systems that could be adapted for experiments involving induced reactions with stable isotopes like ¹³²Xe. pnnl.govdiva-portal.orgresearchgate.net

Table 1: Comparison of Detection Techniques for Xenon Isotopes

Technique Primary Target Principle of Operation Key Advantages Areas for Advancement
Mass Spectrometry Stable Isotopes (e.g., ¹³²Xe) Separates ions based on their mass-to-charge ratio. High precision for isotopic ratio measurements. pnnl.gov Improved precision for complex matrices; enhanced portability for field use. ucla.eduwikipedia.org
Beta-Gamma Coincidence Counting Radioactive Isotopes Simultaneous detection of beta particles and gamma rays from radioactive decay. pnnl.gov Extremely high sensitivity for detecting low levels of radioxenon. diva-portal.org Adaptation for experiments involving stable isotopes and induced radioactivity.
High-Purity Germanium (HPGe) Spectroscopy Radioactive Isotopes High-resolution measurement of gamma ray energies. researchgate.net Excellent energy resolution for identifying specific radioisotopes. Integration with other detector types to enhance signal-to-noise ratio.

| Laser-Induced Breakdown Spectroscopy (LIBS) | All Isotopes | Analysis of atomic emission spectra from a laser-induced plasma. rsc.org | Rapid, in-situ measurement capabilities. | Development of advanced algorithms (e.g., ANN) for complex spectral deconvolution. rsc.org |

Integration of Multi-Technique Approaches in Research

The complexity of the systems in which ¹³²Xe is studied necessitates the integration of multiple analytical techniques to gain a comprehensive understanding. No single method can typically provide all the necessary information, making complementary approaches essential.

A prominent example is the dual analysis of stable and radioactive xenon isotopes in nuclear waste monitoring, where mass spectrometry for stable isotopes like ¹³²Xe complements radiometric counting of short-lived radioxenon. pnnl.gov This integrated approach allows researchers to distinguish between different fission sources. pnnl.gov Similarly, in fundamental physics and geochemistry, combining different forms of spectroscopy and mass spectrometry provides a more complete picture of a sample's composition and history. ornl.govwvu.edu The development of hybrid instruments that incorporate, for example, laser spectroscopy for pre-selection or ionization with high-resolution mass spectrometry, represents a significant area of future research. ornl.gov This approach can enhance sensitivity and reduce isobaric interferences, which is critical when analyzing complex geological or extraterrestrial materials.

Exploration of Novel Applications in Interdisciplinary Fields

While ¹³²Xe has established roles, its utility is expanding into new interdisciplinary areas, driven by its unique properties as a heavy, inert, and stable nuclide with multiple production pathways.

Geochemistry and Cosmochemistry: ¹³²Xe is a key isotope in xenon isotope geochemistry. wikipedia.org As a product of the spontaneous fission of Uranium-238 (²³⁸U) and the extinct nuclide Plutonium-244 (²⁴⁴Pu), its abundance relative to other xenon isotopes helps unravel the early history of Earth's formation and the differentiation of its mantle and atmosphere. wikipedia.orgusgs.gov Studies of ¹³²Xe in mid-ocean ridge basalts (MORBs) and oceanic island basalts (OIBs) use it as a tracer for mantle dynamics. wikipedia.org In meteorites, the isotopic composition of xenon, including ¹³²Xe, provides powerful insights into nucleosynthetic processes in stars and the formation of the solar system. usgs.govusra.edu

Fundamental Physics (Dark Matter Search): Natural xenon, which contains approximately 26.9% ¹³²Xe, is a leading target material in the search for Weakly Interacting Massive Particles (WIMPs), a primary candidate for dark matter. chemlin.orgaps.org Large-scale experiments, such as XENONnT, use multi-ton liquid xenon time projection chambers to detect the faint nuclear recoils expected from a WIMP interaction. aps.orgresearchgate.net The stable nuclei of ¹³²Xe and other xenon isotopes provide the target for these potential interactions. The development of next-generation, even larger liquid xenon observatories will continue to be a major focus of particle physics. whiterose.ac.ukunife.it

Nuclear Security: The principles used to detect trace amounts of xenon for nuclear test monitoring can be adapted for other security applications. As a stable fission product, ¹³²Xe can be an indicator of nuclear reactor activity. Systems designed to detect xenon isotopes could be deployed for non-intrusive inspection of cargo and monitoring of nuclear facilities to detect the presence of fissionable materials. pnnl.govunife.it

Table 2: Interdisciplinary Applications of Xenon-132

Field Application Role of ¹³²Xe
Geochemistry Tracing Earth's mantle evolution and atmospheric formation. Stable reference isotope; product of ²³⁸U and ²⁴⁴Pu fission. wikipedia.orgusgs.gov
Cosmochemistry Studying the formation of the solar system and stellar nucleosynthesis. Analysis of isotopic ratios in meteorites. usgs.govusra.edu
Particle Physics Direct detection of dark matter (WIMPs). Target nucleus for potential WIMP-nucleus scattering events in liquid xenon detectors. aps.orgresearchgate.net

| Nuclear Security | Monitoring nuclear activities and materials. | Stable fission product indicator. pnnl.gov |

Theoretical and Computational Innovations for Predictive Modeling

Theoretical calculations and computational modeling are indispensable for interpreting experimental data and predicting the behavior of ¹³²Xe in various environments. Future research will increasingly rely on sophisticated simulations to guide experimental efforts.

Nuclear Structure and Interaction Models: In dark matter research, large-scale nuclear shell-model calculations are used to predict the nuclear response of xenon isotopes, including ¹³²Xe, to interactions with WIMPs. researchgate.net These theoretical models are crucial for translating experimental signals (or the lack thereof) into constraints on the properties of dark matter particles. researchgate.net The International Atomic Energy Agency (IAEA) continues to support the development of comprehensive libraries of input parameters for nuclear model calculations, which are essential for a wide range of applications. iaea.org

Isotope Separation and Geochemical Modeling: Computational fluid dynamics and thermodynamic modeling are being used to design more efficient methods for separating xenon isotopes. This includes simulations of gas centrifuges and square cascades, with codes like SQCAS being developed to optimize separation strategies. nstri.ir Predictive models are also used to understand the chemical fractionation of xenon and its precursors following nuclear fission events, which is critical for interpreting data from nuclear test monitoring and geological studies. researchgate.netaps.org

Materials Science and Gas Separation: Researchers are using computational predictions to design novel materials, such as metal-organic frameworks (MOFs), for the effective separation of xenon from other gases like krypton. acs.orgnottingham.ac.uk These simulations predict adsorption isotherms and selectivity, accelerating the discovery of materials for industrial gas purification and the recovery of valuable xenon isotopes. acs.orgnottingham.ac.uk Similarly, models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are employed to simulate the absorption of xenon in various media, aiding in the development of post-use recovery technologies. lut.fi

Table 3: Compound Names Mentioned

Compound Name
Xenon-132
Uranium-238
Plutonium-244

Q & A

Q. How is the isotopic purity of Xenon-132Xe determined, and why is it critical for experimental reproducibility?

Isotopic purity is typically quantified using mass spectrometry or gas chromatography-mass spectrometry (GC-MS), which identifies and quantifies isotopic ratios based on mass-to-charge differences. For this compound, a purity of ≥60 atom% is standard, with impurities (e.g., other xenon isotopes or trace gases) limited to <0.5% to avoid interference in nuclear magnetic resonance (NMR) or hyperpolarized gas imaging studies . Reproducibility hinges on consistent purity levels, as contaminants can alter reaction kinetics or imaging signal-to-noise ratios (SNR).

Q. What methodological considerations are essential when handling this compound in gas-phase experiments?

Storage and handling must adhere to Standard Temperature and Pressure (STP: 0°C, 1 atm) rather than Normal Temperature and Pressure (NTP: 20°C, 1 atm), as STP provides 7.7% more gas volume per liter. Gas delivery systems should use leak-proof valves and inert materials (e.g., stainless steel) to prevent isotopic exchange or adsorption. Calibration against certified reference materials ensures accurate dosing in applications like tracer studies .

Q. How can researchers distinguish this compound from other isotopes in spectroscopic analyses?

Isotope-specific spectral lines are identified via high-resolution techniques like Fourier-transform infrared (FTIR) spectroscopy or matrix-isolation spectroscopy. For example, the 1³Σu⁻ ← X³Σg⁻ transition in linear HC5H molecules shows distinct shifts for ¹³²Xe compared to lighter isotopes like ¹²⁹Xe. Mass-selective deposition in neon matrices further isolates isotopic signatures .

Advanced Research Questions

Q. How do researchers optimize hyperpolarized this compound for MRI studies, and what factors influence signal variability?

Hyperpolarization via spin-exchange optical pumping (SEOP) enhances ¹³²Xe’s MRI signal by aligning nuclear spins. Key variables include laser power, gas pressure, and rubidium vapor density. A study by Mu He et al. (2015) demonstrated that SNR and defect conspicuity in ventilation MRI depend on polarization duration and gas dose (e.g., 0.5–1.0 L STP). Variability arises from depolarization during transport or incomplete polarization; cryogenic storage at <10 K mitigates this .

Q. What experimental designs address contradictions in isotopic enrichment effects on reaction kinetics?

Contradictions in kinetic data (e.g., isotope effects in xenon clathrate formation) are resolved through controlled variable testing. For instance, isotopic enrichment (60% vs. 99% ¹³²Xe) is tested under identical temperature/pressure conditions while monitoring clathrate nucleation rates via time-resolved X-ray diffraction. Statistical tools like ANOVA isolate isotopic contribution from confounding factors like impurity levels .

Q. How can computational models validate experimental data for this compound in electronic transition studies?

Density functional theory (DFT) and multi-reference configuration interaction (MRCI) calculations predict electronic transitions (e.g., 2²B₁ ← X²A₂ in 9-fluorenone cations). These models are benchmarked against experimental spectra from neon-matrix isolation studies, with discrepancies prompting re-evaluation of basis sets or relativistic corrections for heavy atoms like xenon .

Methodological Guidelines

  • Experimental Reproducibility : Document STP/NTP conditions, impurity thresholds, and calibration protocols per IUPAC guidelines .
  • Data Contradictions : Use error propagation analysis and sensitivity testing to isolate isotopic effects .
  • Computational Validation : Cross-check spectral predictions with experimental data using relativistic DFT for heavy isotopes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.